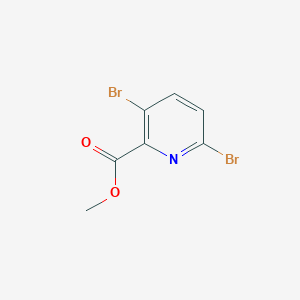

Methyl 3,6-dibromopicolinate

Description

Overview of Methyl 3,6-dibromopicolinate in Contemporary Chemical Research

In the realm of modern chemical synthesis, the efficiency and versatility of starting materials are paramount. This compound has emerged as a significant "building block," a term used to describe a foundational molecule from which more complex structures can be assembled. bldpharm.comarctomsci.com Its utility lies in the presence of multiple reactive centers: the two bromine atoms at the 3 and 6 positions of the pyridine (B92270) ring and the methyl ester at the 2-position. These features allow for a range of chemical transformations, enabling the introduction of diverse functional groups and the construction of new molecular frameworks. The compound is primarily utilized in research and development settings, particularly in the fields of medicinal chemistry, agrochemical synthesis, and materials science. scbt.com

Historical Context and Emergence of this compound in Synthetic Chemistry

The development of substituted picolinates, the class of compounds to which this compound belongs, is intrinsically linked to the broader history of heterocyclic chemistry. The synthesis of various substituted methyl pyridinecarboxylates has been a subject of study for decades, with researchers developing general methods to access a wide array of derivatives. researchgate.net While the specific historical timeline of the first synthesis of this compound is not extensively documented in readily available literature, its emergence is a logical progression in the systematic exploration of halogenated pyridine derivatives. The drive to create novel compounds with specific electronic and steric properties for applications in drug discovery and materials science has undoubtedly spurred the preparation and commercial availability of such specialized building blocks.

Scope and Significance of Research on this compound

The significance of this compound in research stems from its role as a versatile intermediate. The two bromine atoms on the pyridine ring are susceptible to a variety of chemical reactions, most notably nucleophilic aromatic substitution and cross-coupling reactions. This allows for the selective replacement of one or both bromine atoms with other functional groups, such as amino, alkoxy, or aryl groups. The methyl ester group can also be readily hydrolyzed to the corresponding carboxylic acid or converted to other derivatives, further expanding its synthetic utility.

This versatility makes this compound a valuable precursor for the synthesis of a wide range of target molecules. In medicinal chemistry, substituted picolinates are integral components of many biologically active compounds. While specific research directly citing this compound is not abundant, the broader class of brominated picolinates is explored for the development of novel therapeutic agents. For instance, related picolinate (B1231196) derivatives have been investigated for their potential as inhibitors of various enzymes.

Current Research Gaps and Future Directions for this compound

Despite its utility as a synthetic building block, there are notable gaps in the published research specifically focused on this compound. Much of the available information comes from chemical suppliers, highlighting its commercial availability but offering limited insight into its specific applications in novel research. bldpharm.comarctomsci.comscbt.com There is a lack of detailed studies on its reactivity, the optimization of reaction conditions for its various transformations, and its incorporation into novel functional molecules.

Future research on this compound is likely to proceed in several directions. A systematic investigation into its reactivity profile, including the relative reactivity of the two bromine atoms, would be highly valuable to the synthetic chemistry community. Furthermore, the exploration of its use in the synthesis of new pharmaceutical leads, agrochemicals, and functional materials represents a significant area for potential discovery. As the demand for novel and structurally diverse chemical entities continues to grow, the importance of versatile building blocks like this compound is set to increase, promising a future of expanded applications and deeper understanding of its chemical potential. One supplier has noted its use as a biochemical for proteomics research, suggesting a potential avenue for future investigation into its utility in this specialized field. scbt.com

| Property | Value |

| CAS Number | 495416-04-1 |

| Molecular Formula | C₇H₅Br₂NO₂ |

| Molecular Weight | 294.93 g/mol |

| IUPAC Name | Methyl 3,6-dibromopyridine-2-carboxylate |

| Physical Form | Solid |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3,6-dibromopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCLRVOXIRHZCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591932 | |

| Record name | Methyl 3,6-dibromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495416-04-1 | |

| Record name | Methyl 3,6-dibromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 3,6 Dibromopicolinate and Its Precursors

Classical Synthetic Routes to Methyl 3,6-dibromopicolinate

Classical approaches to synthesizing this compound generally involve two principal transformations: the introduction of bromine atoms onto the pyridine (B92270) ring and the conversion of the carboxylic acid group to a methyl ester. The sequence of these steps can vary depending on the starting materials and desired intermediates.

Bromination Strategies in the Synthesis of this compound

The introduction of two bromine atoms at the 3- and 6-positions of the picolinate (B1231196) structure is a critical step. The pyridine ring is generally electron-deficient and less reactive towards electrophilic substitution compared to benzene. Therefore, direct bromination often requires harsh conditions or the use of pre-functionalized substrates.

A common precursor for this synthesis is 3,6-dibromopicolinic acid. The synthesis of this precursor can be achieved through various multi-step sequences, often starting from more readily available picoline or lutidine derivatives, which are subsequently oxidized and halogenated. Another established strategy involves the Sandmeyer reaction, where an aminopyridine precursor is converted to the corresponding bromo-derivative via a diazonium salt intermediate. For instance, starting from an aminopicolinic acid, diazotization followed by treatment with a copper(I) bromide source can introduce a bromine atom at a specific position. Achieving dibromination at the 3- and 6-positions often requires a carefully planned synthetic sequence involving protection and activation steps.

Esterification Techniques for Picolinic Acid Derivatives Leading to this compound

The most prevalent classical method for converting a carboxylic acid, such as 3,6-dibromopicolinic acid, to its corresponding methyl ester is the Fischer-Speier esterification. masterorganicchemistry.comathabascau.ca This acid-catalyzed condensation reaction involves treating the carboxylic acid with an excess of an alcohol, in this case, methanol (B129727), in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. youtube.comrug.nl

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Subsequently, the alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.com Following a proton transfer, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester product and regenerates the acid catalyst. masterorganicchemistry.com To drive the reversible reaction toward the product, an excess of the alcohol is typically used, or the water generated is removed from the reaction mixture. masterorganicchemistry.comathabascau.ca

For example, a general procedure involves refluxing the carboxylic acid in methanol with a few drops of concentrated sulfuric acid for several hours. chemicalbook.com The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure, and the residue is worked up to isolate the ester.

| Parameter | Typical Condition | Purpose |

| Reactants | Carboxylic Acid, Methanol | Formation of the methyl ester. |

| Catalyst | Concentrated H₂SO₄, HCl (gas) | To protonate the carbonyl and activate it for nucleophilic attack. masterorganicchemistry.com |

| Solvent | Methanol (often in large excess) | Acts as both a reactant and the reaction medium, driving the equilibrium. masterorganicchemistry.com |

| Temperature | Reflux | To increase the reaction rate. |

| Reaction Time | Several hours to overnight | To allow the reaction to reach equilibrium. google.com |

Advanced Synthetic Approaches to this compound

Modern synthetic chemistry offers several advanced methodologies that can be applied to the synthesis of this compound. These techniques often provide significant advantages over classical methods, including reduced reaction times, increased yields, better selectivity, and improved safety profiles.

Transition Metal-Catalyzed Syntheses of this compound

Transition-metal catalysis has become a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govsut.ac.th While specific literature on the direct transition-metal-catalyzed synthesis of this compound is sparse, the principles can be applied. For instance, palladium- or copper-catalyzed C-H activation and subsequent halogenation represent a potential route. This would involve the direct conversion of C-H bonds on the picolinate ring to C-Br bonds, potentially offering a more atom-economical and direct synthesis.

Furthermore, transition metals are instrumental in the synthesis of various substituted pyridines, which can serve as precursors. Catalytic cycles involving metals like palladium, nickel, or copper are central to cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) that could be used to build the substituted pyridine ring system from simpler starting materials before subsequent functional group manipulations. The use of methanol as a C1 source in transition-metal-catalyzed reactions for methylation and esterification is also a growing field of interest. nih.gov

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis utilizes microwave irradiation to rapidly heat reaction mixtures in a controlled manner. psu.edu This technique can dramatically reduce reaction times, often from hours to minutes, and can improve reaction yields by minimizing the formation of byproducts. psu.educlockss.org

Both the esterification and bromination steps in the synthesis of this compound could be accelerated using microwave technology. For the esterification, a mixture of 3,6-dibromopicolinic acid, methanol, and an acid catalyst in a sealed vessel can be irradiated in a microwave reactor. nih.gov The rapid and efficient heating leads to a significant rate enhancement compared to conventional refluxing. psu.edu Similarly, microwave irradiation has been successfully employed for the synthesis of other halogenated heterocyclic compounds, suggesting its potential applicability for the bromination steps. nih.govresearchgate.net

| Feature | Conventional Heating | Microwave-Assisted Heating |

| Heating Mechanism | Conduction and convection (slow, inefficient) | Direct dielectric heating (rapid, uniform) psu.edu |

| Reaction Time | Hours to days | Minutes to hours psu.edu |

| Temperature Control | Less precise, potential for hotspots | Precise, with internal IR sensors nih.gov |

| Yields | Often lower due to side reactions from prolonged heating | Often higher due to shorter reaction times and fewer byproducts clockss.org |

| Energy Efficiency | Lower | Higher |

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. polimi.it This technology offers numerous advantages, including superior heat and mass transfer, enhanced safety (especially for hazardous reactions), and straightforward scalability. polimi.itnih.gov

The synthesis of this compound is well-suited for adaptation to a flow process. For the esterification step, 3,6-dibromopicolinic acid dissolved in methanol could be pumped through a heated tube or a packed-bed reactor containing a solid acid catalyst. This setup allows for continuous production and easy separation of the catalyst. Potentially hazardous reactions, such as those involving highly reactive intermediates like lithiated species for directed bromination, can be performed more safely in a flow reactor due to the small reaction volumes at any given time. rsc.org The integration of multiple reaction and purification steps into a single, continuous sequence is a key advantage of flow chemistry, potentially enabling a "raw material to product" synthesis in one streamlined operation. uc.pt

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound traditionally involves the esterification of its precursor, 3,6-dibromopicolinic acid. Conventional methods often rely on the use of volatile organic solvents and strong mineral acid catalysts, which pose environmental and safety concerns. The application of green chemistry principles seeks to mitigate these issues by developing cleaner, more efficient synthetic routes.

Solvent-Free Methods for this compound Preparation

Solvent-free, or neat, reaction conditions represent a significant advancement in green synthesis. By eliminating the solvent, these methods reduce waste, simplify purification processes, and can lead to increased reaction rates and yields.

One promising approach for the solvent-free synthesis of this compound is through mechanochemistry. High-speed ball-milling (HSBM) has emerged as a powerful technique for conducting reactions in the solid state. nih.gov This method uses mechanical force to initiate chemical transformations, often at room temperature and without the need for any solvent. For the esterification of 3,6-dibromopicolinic acid with methanol, a mechanochemical approach could be employed. A typical procedure would involve milling the solid 3,6-dibromopicolinic acid with a suitable dehydrating agent or a solid catalyst.

Another avenue for solvent-free esterification involves the use of solid-supported catalysts. For instance, iron oxide nanoparticles supported on mesoporous silica (B1680970) (FeNP@SBA-15) have been demonstrated as efficient and reusable catalysts for the esterification of various carboxylic acids under solvent-free conditions. nih.gov The reaction of 3,6-dibromopicolinic acid with an excess of methanol under reflux with a catalytic amount of FeNP@SBA-15 could provide a green route to the desired ester. The catalyst's magnetic properties would allow for easy separation and recycling.

Heterogeneous acid catalysts, such as silica-supported molybdenum trioxide (MoO3/SiO2), have also been shown to be effective for the esterification of pyridinecarboxylic acids. orientjchem.orgresearchgate.net These solid catalysts can be easily filtered from the reaction mixture, simplifying product isolation and reducing waste.

Below is a hypothetical data table illustrating the potential of these solvent-free methods for the synthesis of this compound, based on findings for similar substrates.

Table 1: Comparison of Potential Solvent-Free Methods for this compound Synthesis

| Method | Catalyst | Reagents | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

| Mechanochemistry (HSBM) | I2/KH2PO2 | 3,6-dibromopicolinic acid, Methanol | Room Temperature | 0.5 - 1 | 80-90 |

| Supported Nanoparticles | FeNP@SBA-15 | 3,6-dibromopicolinic acid, Methanol | 65 (Reflux) | 6 - 8 | >95 |

| Solid Acid Catalyst | MoO3/SiO2 | 3,6-dibromopicolinic acid, Methanol | 120 | 4 - 6 | ~80 |

This table is illustrative and based on reported efficiencies for analogous reactions.

Catalyst-Free or Organocatalytic Routes to this compound

Developing synthetic methods that avoid the use of metal-based or harsh acid catalysts is another cornerstone of green chemistry. Self-catalyzed or organocatalytic reactions offer elegant solutions.

While a completely catalyst-free esterification of 3,6-dibromopicolinic acid at elevated temperatures is conceivable, the reaction is typically slow and may lead to side products. The inherent acidity of the carboxylic acid itself can promote the reaction, a principle applied in some industrial processes.

A more efficient approach involves the use of organocatalysts. These are small organic molecules that can accelerate chemical reactions. For the esterification of picolinic acid derivatives, several organocatalytic systems have been developed. One notable example is the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). This reagent has been successfully employed for the esterification of carboxylic acids with alcohols under mild conditions. The reaction proceeds through an activated triazine ester intermediate.

Another well-established class of organocatalysts for esterification reactions are N-heterocyclic carbenes (NHCs). While not strictly catalyst-free, these systems offer high efficiency under mild conditions.

The table below outlines potential catalyst-free and organocatalytic routes for the synthesis of this compound.

Table 2: Potential Catalyst-Free and Organocatalytic Routes for this compound Synthesis

| Method | Catalyst/Reagent | Solvent (if any) | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

| Self-Catalyzed | None | None (neat) or high-boiling inert solvent | >150 | 12 - 24 | Moderate |

| Organocatalytic | DMTMM | THF or Acetonitrile (B52724) | Room Temperature | 2 - 4 | High |

| Organocatalytic | DMAP (catalytic) with an activating agent | Dichloromethane | Room Temperature | 4 - 8 | High |

This table is illustrative and based on reported efficiencies for analogous reactions.

Reactivity and Mechanistic Studies of Methyl 3,6 Dibromopicolinate

Nucleophilic Aromatic Substitution Reactions of Methyl 3,6-dibromopicolinate

Nucleophilic aromatic substitution (SNAr) on pyridine (B92270) rings is generally facilitated by electron-withdrawing groups that stabilize the negatively charged intermediate (Meisenheimer complex). The pyridine nitrogen itself is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen.

Regioselectivity in Nucleophilic Attack on this compound

In this compound, both bromine atoms are positioned on carbons that are activated by the ring nitrogen (C6 is ortho, C3 is meta). The C6 position is significantly more activated towards nucleophilic attack than the C3 position due to its direct ortho relationship to the powerfully electron-withdrawing nitrogen atom. The nitrogen can effectively stabilize the negative charge of the Meisenheimer intermediate formed during an attack at C6 through resonance. In contrast, an attack at the C3 position does not allow for such direct resonance stabilization involving the heteroatom. Furthermore, the C2-ester group also exerts an electron-withdrawing effect, further activating the ring. Therefore, nucleophilic attack is highly favored at the C6 position over the C3 position.

Influence of Leaving Groups in this compound Reactions

In this molecule, both potential leaving groups are identical (bromide). Consequently, the regioselectivity of the reaction is not determined by the intrinsic nature of the leaving group but rather by the electrophilicity of the carbon atom to which it is attached. As established in the regioselectivity discussion, the C6-Br bond is situated at a more electron-deficient carbon center compared to the C3-Br bond. This higher electrophilicity at the C6 position means that the C6-Br bond is more susceptible to cleavage upon nucleophilic attack, making the bromide at this position the more labile or "better" leaving group under SNAr conditions.

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The regioselectivity in these reactions on dihalopyridines is typically dictated by the relative rates of oxidative addition of the palladium(0) catalyst into the carbon-halogen bonds. For dihalopyridines, oxidative addition is generally favored at the C-X bond alpha (C2 or C6) to the ring nitrogen. nih.gov This preference is often attributed to the lower carbon-halogen bond dissociation energy at that position. nih.gov

Suzuki-Miyaura Coupling with this compound

The Suzuki-Miyaura reaction couples an organoboron reagent with an organic halide. clockss.org For this compound, selective monocoupling is expected to occur preferentially at the C6 position. This is consistent with the general principle that the C-X bond adjacent to the nitrogen in dihalopyridines is more reactive towards oxidative addition. nih.gov By carefully selecting the catalyst, ligands, base, and reaction temperature, it is often possible to achieve selective substitution at one position, leaving the second bromine available for subsequent transformations.

While specific data for this exact compound is sparse, a representative reaction is shown below, illustrating the expected selectivity.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

| Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst | Base | Solvent | Position of Coupling | Product |

|---|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | C6 | Methyl 3-bromo-6-phenylpicolinate |

Heck and Sonogashira Coupling of this compound

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene, while the Sonogashira reaction couples it with a terminal alkyne. wikipedia.orgwikipedia.org Similar to the Suzuki coupling, the regioselectivity of these reactions with this compound is dictated by the preferential oxidative addition of the palladium catalyst to the C6-Br bond.

Studies on other dihalopyridines have shown that catalyst and ligand choice can sometimes alter or reverse the expected regioselectivity, but the C6 position remains the most probable site for initial coupling under standard conditions. rsc.org

Table 2: Representative Heck and Sonogashira Coupling Conditions

| Reaction Type | Reactant 2 | Catalyst System | Base | Solvent | Position of Coupling | Product |

|---|---|---|---|---|---|---|

| Heck | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | C6 | Methyl 3-bromo-6-styrylpicolinate |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | C6 | Methyl 3-bromo-6-(phenylethynyl)picolinate |

Negishi and Stille Coupling with this compound

The Negishi coupling utilizes organozinc reagents, and the Stille coupling employs organostannanes. wikipedia.org Both are powerful C-C bond-forming reactions that follow a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The same regioselectivity principles apply, with the initial coupling anticipated to occur at the more reactive C6 position of this compound. The higher reactivity of organozinc and organotin reagents often allows these reactions to proceed under mild conditions.

Table 3: Representative Negishi and Stille Coupling Conditions

| Reaction Type | Reactant 2 | Catalyst | Solvent | Position of Coupling | Product |

|---|---|---|---|---|---|

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | THF | C6 | Methyl 3-bromo-6-phenylpicolinate |

| Stille | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | C6 | Methyl 3-bromo-6-phenylpicolinate |

C-H Activation and Functionalization Mediated by this compound

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis that enhances atom and step economy by avoiding the need for pre-functionalized substrates. This is often achieved using a directing group, which coordinates to a transition metal and positions it in proximity to a specific C-H bond for selective activation. nih.gov

Currently, there is no documented evidence of this compound itself acting as a mediating ligand or catalyst to direct the C-H activation of other molecules. Its potential role would likely be as a substrate. The pyridine ring of the molecule contains two C-H bonds at the C4 and C5 positions. In principle, these sites are susceptible to functionalization. However, the reactivity of this compound is dominated by the two carbon-bromine bonds, which are significantly more reactive sites for transformations such as transition-metal-catalyzed cross-coupling reactions. These C-Br bonds typically serve as the primary handles for molecular elaboration, making direct C-H functionalization of the picolinate (B1231196) core a less common synthetic route.

Other Catalytic Transformations of this compound

Beyond the reactivity of its C-H bonds, the C-Br bonds of this compound are key to its utility in a variety of catalytic transformations.

Copper-Catalyzed Reactions of this compound

Copper-catalyzed cross-coupling reactions represent a valuable and cost-effective alternative to palladium-catalyzed systems for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com The C-Br bonds on the electron-deficient pyridine ring of this compound are susceptible to various copper-catalyzed transformations, such as Ullmann-type couplings.

These reactions allow for the formation of C-O, C-S, and C-N bonds. For instance, in a C-O coupling reaction, an aryl bromide can react with an alcohol or diol in the presence of a copper(II) catalyst, such as CuCl₂, and a base like K₂CO₃, often without the need for a specialized ligand. rsc.org This methodology could be applied to this compound to introduce alkoxy or aryloxy substituents at the 3- and 6-positions. Similarly, copper-catalyzed N-arylation provides a route to couple amines with aryl halides, offering a pathway to synthesize substituted aminopyridines from the subject compound. nih.gov

| Aryl Bromide Substrate | Coupling Partner | Copper Catalyst | Base | Solvent/Conditions | Yield |

|---|---|---|---|---|---|

| 4-Bromotoluene | Ethane-1,2-diol | CuCl₂ (5 mol%) | K₂CO₃ | Neat, 120 °C | 85% |

| 1-Bromo-4-nitrobenzene | Propane-1,3-diol | CuCl₂ (5 mol%) | K₂CO₃ | Neat, 120 °C | 92% |

| 2-Bromopyridine | Butane-1,4-diol | CuI (10 mol%) | Cs₂CO₃ | Dioxane, 110 °C | 78% |

This table presents typical conditions for copper-catalyzed C-O coupling reactions with various aryl bromides, which are analogous to the expected reactivity of this compound.

Photoredox Catalysis with this compound

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the activation of stable chemical bonds under mild conditions. acs.orgresearchgate.net Aryl bromides, such as those in this compound, are suitable substrates for these reactions. The activation of an aryl-bromine bond, which is typically challenging with visible light due to its high bond energy, can be achieved through single-electron transfer from an excited photocatalyst. chemistryviews.orgacs.org

Upon photoexcitation, a catalyst like [Ru(bpy)₃]²⁺ or advanced semiconductor quantum dots can reduce the aryl bromide to form a radical anion. acs.orgnih.gov This intermediate rapidly fragments, releasing a bromide ion and generating a highly reactive aryl radical. This radical can then participate in various synthetic transformations, such as hydrogen atom abstraction (leading to reductive dehalogenation) or C-H arylation with a suitable partner molecule. acs.org The high reduction potential of many aryl bromides can be a challenge, but novel catalytic systems, including those based on photon upconversion, have been developed to overcome this limitation. chemistryviews.org

| Aryl Halide | Reaction Type | Photocatalyst | Reagents | Product | Yield |

|---|---|---|---|---|---|

| 4-Bromobenzonitrile | Reductive Dehalogenation | ZnSe/CdS QDs | DIPEA, 2-propanol | Benzonitrile | 95% |

| 3-Bromopyridine | C-H Arylation | ZnSe/CdS QDs | Pyrrole, DIPEA | 3-(1H-pyrrol-2-yl)pyridine | 65% |

| 1-Bromo-4-methoxybenzene | Reductive Dehalogenation | [Ru(bpy)₃]Cl₂ | HCO₂Na, H₂O/MeCN | Anisole | 89% |

This table illustrates the utility of photoredox catalysis for the transformation of aryl bromides, indicating potential reaction pathways for this compound. Data adapted from related studies. acs.org

Reactivity of the Ester Moiety in this compound

The methyl ester group at the C2 position of the pyridine ring is another key site of reactivity, allowing for hydrolysis, transesterification, and reduction.

Hydrolysis and Transesterification Reactions of this compound

The methyl ester of this compound can undergo hydrolysis to yield the corresponding carboxylic acid, 3,6-dibromopicolinic acid. This transformation is typically achieved under basic conditions (saponification) using an aqueous solution of a strong base like sodium hydroxide, followed by acidic workup. Acid-catalyzed hydrolysis is also possible but may require harsher conditions.

Transesterification is the process of converting one ester into another by exchanging the alkoxy group. masterorganicchemistry.com For this compound, this can be accomplished under either acidic or basic conditions. In a base-catalyzed process, an alkoxide (e.g., sodium ethoxide) acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate, which then eliminates a methoxide (B1231860) ion. masterorganicchemistry.com To drive the equilibrium toward the desired product, the corresponding alcohol (e.g., ethanol) is typically used as the solvent. masterorganicchemistry.com Acid-catalyzed transesterification involves protonation of the carbonyl oxygen to activate the ester toward nucleophilic attack by a different alcohol. masterorganicchemistry.com

Reduction of the Ester Group in this compound

The ester functionality can be selectively reduced to a primary alcohol, yielding (3,6-dibromopyridin-2-yl)methanol. Powerful, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for reducing esters to primary alcohols. libretexts.orgmasterorganicchemistry.com However, LiAlH₄ may also reduce the carbon-bromine bonds.

For a more selective transformation that preserves the aryl bromide moieties, milder or more sterically hindered reducing agents are preferred. Diisobutylaluminum hydride (DIBAL-H) is particularly well-suited for the partial reduction of esters to aldehydes at low temperatures (e.g., -78 °C) with one equivalent of the reagent. masterorganicchemistry.com Using excess DIBAL-H or performing the reaction at higher temperatures leads to the primary alcohol. adichemistry.com Reagents like lithium borohydride (B1222165) (LiBH₄) can also selectively reduce esters in the presence of other functional groups. rsc.org

| Reagent | Typical Conditions | Product from this compound | Selectivity Notes |

|---|---|---|---|

| LiAlH₄ (Lithium Aluminum Hydride) | 1. THF, 0 °C to RT 2. H₃O⁺ workup | (3,6-dibromopyridin-2-yl)methanol | Highly reactive; may also reduce C-Br bonds. masterorganicchemistry.com |

| DIBAL-H (Diisobutylaluminum Hydride) | 1. Toluene, -78 °C (1 equiv.) 2. H₃O⁺ workup | 3,6-dibromopicolinaldehyde | Excellent for partial reduction to the aldehyde. masterorganicchemistry.com |

| DIBAL-H (Diisobutylaluminum Hydride) | 1. Toluene, 0 °C to RT (>2 equiv.) 2. H₃O⁺ workup | (3,6-dibromopyridin-2-yl)methanol | Full reduction to the alcohol at higher temperatures or with excess reagent. adichemistry.com |

| LiBH₄ (Lithium Borohydride) | 1. THF, RT 2. H₃O⁺ workup | (3,6-dibromopyridin-2-yl)methanol | Milder than LiAlH₄; generally preserves aryl halide bonds. rsc.org |

Applications of Methyl 3,6 Dibromopicolinate in Organic Synthesis

Precursor in the Synthesis of Substituted Picolinic Acid Derivatives

The presence of two bromine atoms allows for sequential or selective reactions, providing access to a vast chemical space of substituted picolinic acid derivatives. These derivatives are important scaffolds in medicinal chemistry and materials science.

A cornerstone of the synthetic utility of Methyl 3,6-dibromopicolinate is the ability to selectively functionalize one of the two bromo-substituents, leading to valuable monobrominated intermediates. The bromine atom at the 6-position of the pyridine (B92270) ring is generally more reactive towards both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions compared to the bromine at the 3-position. This differential reactivity is attributed to the electronic influence of the ring nitrogen and the ester group.

This selective reactivity allows for the synthesis of 6-substituted-3-bromopicolinates. For instance, palladium-catalyzed reactions like the Suzuki-Miyaura coupling can be performed under controlled conditions to favor substitution at the C-6 position. Similarly, the Buchwald-Hartwig amination can selectively introduce an amino group at C-6, leaving the C-3 bromine intact for subsequent transformations. wikipedia.orgorganic-chemistry.orgnih.gov The commercial availability of compounds like Methyl 3-amino-6-bromopicolinate underscores the reliability of this selective amination. sigmaaldrich.combldpharm.com

Table 1: Examples of Selective C-6 Functionalization

| Reaction Type | Reagents | Product Class | Potential Utility |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)2, Pd Catalyst, Base | Methyl 3-bromo-6-arylpicolinate | Precursor for biaryl compounds |

| Buchwald-Hartwig Amination | R2NH, Pd Catalyst, Base | Methyl 3-bromo-6-aminopicolinate | Intermediate for fused heterocycles |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu Catalysts, Base | Methyl 3-bromo-6-alkynylpicolinate | Building block for complex scaffolds |

| Stille Coupling | Organostannane, Pd Catalyst | Methyl 3-bromo-6-alkyl/vinylpicolinate | Access to diverse substitution patterns |

Building upon its capacity for selective functionalization, this compound serves as a scaffold for introducing a wide range of chemical moieties. Modern cross-coupling methodologies are pivotal in this regard, offering mild and efficient routes to C-C, C-N, and C-O bonds. wikipedia.orglibretexts.org

The Suzuki-Miyaura reaction is a powerful tool for installing aryl, heteroaryl, or alkenyl groups, primarily at the more reactive C-6 position. libretexts.orgnih.govnih.gov This is crucial for building biaryl structures, which are common motifs in pharmaceuticals. The Buchwald-Hartwig amination provides access to primary and secondary arylamines, which are themselves versatile intermediates. wikipedia.orgorganic-chemistry.orgyoutube.com The reaction can be tuned to couple a variety of amines, from simple alkylamines to complex anilines and even ammonia (B1221849) equivalents, onto the picolinate (B1231196) core. nih.gov This step-wise functionalization strategy allows for the creation of a library of picolinates with diverse substitution patterns at both the C-3 and C-6 positions, as the less reactive C-3 bromine can be targeted in a subsequent coupling step, often under more forcing conditions.

Building Block for Heterocyclic Compounds

The true synthetic power of this compound is realized when its derivatives are used to construct more complex heterocyclic and polycyclic systems. The functional groups introduced onto the picolinate ring serve as handles for subsequent cyclization reactions.

Derivatives of this compound are excellent precursors for pyridine-fused heterocycles, which are prominent in medicinal chemistry. nih.gov A prime example is the synthesis of the pyrido[2,3-d]pyrimidine (B1209978) scaffold. This can be achieved by first converting this compound into a 3-amino-6-substituted-picolinate via a sequence of Buchwald-Hartwig amination at C-3 (after initial C-6 functionalization) or vice versa. The resulting aminopicolinate can then undergo intramolecular cyclization. For instance, reaction with reagents like formamide, urea, or isocyanates can close the pyrimidine (B1678525) ring, yielding a pyrido[2,3-d]pyrimidin-7-one core, a privileged structure in drug discovery. nih.gov

Table 2: General approach to Pyrido[2,3-d]pyrimidines

| Step | Starting Material | Reaction | Intermediate/Product |

|---|---|---|---|

| 1 | This compound | Selective C-6 Suzuki Coupling | Methyl 3-bromo-6-arylpicolinate |

| 2 | Methyl 3-bromo-6-arylpicolinate | C-3 Buchwald-Hartwig Amination | Methyl 3-amino-6-arylpicolinate |

| 3 | Methyl 3-amino-6-arylpicolinate | Cyclization (e.g., with formamide) | Aryl-substituted Pyrido[2,3-d]pyrimidinone |

The functional versatility of this compound extends to the synthesis of intricate polycyclic systems. The ester and bromo functionalities can be manipulated to participate in various intramolecular cyclization reactions. For example, the ester group can be involved in a Dieckmann condensation if a suitable carbon chain is attached to the pyridine ring, leading to the formation of a new fused ring. youtube.com

Alternatively, after replacing the bromine atoms with appropriate functional groups, other powerful cyclization strategies can be employed. Installing an alkyne at one position and a halide at another could set the stage for a Sonogashira coupling followed by an intramolecular cyclization. nih.govrsc.org Similarly, derivatives bearing an alkene and a halide are potential substrates for intramolecular Heck reactions to forge new carbocyclic or heterocyclic rings fused to the pyridine core. These advanced strategies highlight the potential of this compound as a starting point for molecules with significant three-dimensional complexity.

Role in Natural Product Synthesis

While direct application of this compound in the total synthesis of a natural product is not yet widely documented, its potential is significant. Halogenated heterocyclic building blocks are crucial intermediates in the synthesis of many biologically active natural products and their analogues. nih.govnih.gov The picolinate scaffold itself is a component of various natural compounds.

The strategic, regioselective functionalization offered by this compound makes it an ideal starting material for accessing complex substitution patterns found in nature. Synthetic strategies often rely on the iterative coupling of bifunctional building blocks, a paradigm for which this compound is well-suited. nih.gov Its ability to serve as a linchpin, allowing for the sequential introduction of different fragments, could be leveraged in the modular synthesis of natural product libraries for drug discovery and chemical biology research. The development of novel synthetic routes utilizing this versatile platform could pave the way for more efficient and flexible total syntheses in the future.

Strategies for Incorporating this compound into Natural Product Scaffolds

The pyridine ring is a prevalent motif in a vast number of natural products, contributing to their diverse biological activities. scispace.comlifechemicals.comnih.gov The incorporation of a substituted picolinate unit, such as that from this compound, into these scaffolds can be achieved through various synthetic strategies. The presence of two bromine atoms allows for selective and sequential functionalization, primarily through transition-metal-catalyzed cross-coupling reactions.

One of the most powerful strategies involves the differential reactivity of the bromine atoms. The bromine at the 6-position is generally more susceptible to nucleophilic substitution and cross-coupling reactions than the one at the 3-position. This difference in reactivity can be exploited to introduce different substituents in a controlled manner. For instance, a Suzuki or Stille coupling could be employed to introduce an aryl or vinyl group at the 6-position, followed by a subsequent coupling reaction at the 3-position under more forcing conditions or with a different catalyst system. This stepwise approach provides a high degree of control over the final structure.

Another strategy involves the initial transformation of the methyl ester. Reduction of the ester to an alcohol or conversion to an amide can introduce new functional handles. These modifications can be used to link the picolinate unit to other fragments of a natural product scaffold or to influence the reactivity of the pyridine ring in subsequent steps.

While direct examples of the use of this compound in natural product synthesis are not extensively documented in publicly available literature, the principles of selective functionalization of dihalopyridines are well-established. researchgate.netdocumentsdelivered.com These strategies provide a clear roadmap for how this compound could be effectively utilized in the assembly of complex natural product skeletons.

| Reaction Type | Position | Potential Reagent | Potential Product |

| Suzuki Coupling | C-6 | Arylboronic acid | 6-Aryl-3-bromopicolinate |

| Stille Coupling | C-6 | Organostannane | 6-Alkyl/Aryl-3-bromopicolinate |

| Sonogashira Coupling | C-3 | Terminal alkyne | 3-Alkynyl-6-bromopicolinate |

| Buchwald-Hartwig Amination | C-6 | Amine | 6-Amino-3-bromopicolinate |

Total Synthesis of Biologically Active Molecules using this compound as a Key Intermediate

The structural features of this compound make it a hypothetical but highly valuable intermediate in the total synthesis of biologically active molecules. The pyridine core is a key component of numerous pharmaceuticals, and the ability to introduce diverse substituents at specific positions is crucial for modulating biological activity. nih.govnih.gov

A plausible synthetic route towards a complex, biologically active target could involve the initial functionalization of this compound at one of the bromine positions. For example, a Negishi coupling could be used to introduce a complex alkyl chain at the 6-position. The remaining bromine at the 3-position could then be subjected to a different cross-coupling reaction, such as a Heck reaction, to form a carbon-carbon double bond, which could be further elaborated.

Furthermore, the picolinate moiety itself can be a key pharmacophore. Picolinic acid and its derivatives are known to exhibit a range of biological activities. nih.govnih.gov By using this compound as a starting material, medicinal chemists can design and synthesize novel analogs of known bioactive molecules, potentially leading to improved efficacy, selectivity, or pharmacokinetic properties. The bromine atoms serve as versatile handles for late-stage functionalization, allowing for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.

While specific total syntheses employing this exact intermediate are not prominent in the literature, the synthetic strategies developed for other dihalopyridines in the synthesis of complex molecules provide a strong basis for its potential utility. researchgate.net

| Biologically Active Scaffold | Potential Synthetic Transformation | Key Intermediate from this compound |

| Substituted Pyridine Alkaloids | Sequential Suzuki and Sonogashira couplings | 3-Alkynyl-6-aryl-picolinate |

| Marine Pyridoacridine Alkaloids | Annulation reactions following initial functionalization | Functionalized 3,6-disubstituted picolinate |

| Kinase Inhibitors | Buchwald-Hartwig amination and subsequent amide coupling | 6-Amino-3-substituted picolinate derivative |

Development of Novel Reagents and Ligands from this compound

The development of novel reagents and ligands is a cornerstone of modern organic and organometallic chemistry. The unique electronic and steric properties of this compound make it an attractive scaffold for the design of new chemical tools.

The two bromine atoms can be replaced by various functional groups to create bidentate or pincer-type ligands. For example, reaction with two equivalents of a phosphine-containing nucleophile could lead to the formation of a novel P,N,P-pincer ligand. The pyridine nitrogen atom, along with the two appended phosphine (B1218219) groups, could coordinate to a metal center, creating a stable complex with potential applications in catalysis. The electronic properties of such a ligand could be fine-tuned by modifying the substituents on the phosphine groups or by further functionalizing the pyridine ring.

Similarly, the bromine atoms could be substituted with other donor groups, such as amines or thiols, to create a variety of chelating ligands. These ligands could find applications in areas such as asymmetric catalysis, materials science, and analytical chemistry. The ester group could also be modified to introduce additional functionality or to tether the ligand to a solid support.

The development of picolinamide-based ligands for nickel-catalyzed cross-coupling reactions highlights the potential of picolinate derivatives in ligand design. nih.gov Although direct examples starting from this compound are scarce, the fundamental principles of ligand synthesis suggest that this compound is a promising starting point for the creation of new and innovative reagents and ligands.

| Ligand Type | Synthetic Approach | Potential Application |

| P,N,P-Pincer Ligand | Double nucleophilic substitution with phosphides | Homogeneous catalysis |

| N,N',N''-Terdentate Ligand | Sequential amination reactions | Metal ion sequestration |

| Bipyridyl-type Ligand | Suzuki coupling with a boronic ester of pyridine | Photoredox catalysis |

Advanced Characterization Techniques for Methyl 3,6 Dibromopicolinate and Its Derivatives

Spectroscopic Analysis of Methyl 3,6-dibromopicolinate

Spectroscopic techniques are indispensable for elucidating the structural features of this compound. Each method offers unique information about the molecule's atomic and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon-¹³ (¹³C) nuclei.

¹H NMR: In a typical ¹H NMR spectrum of this compound, the aromatic protons on the pyridine (B92270) ring and the protons of the methyl ester group exhibit characteristic chemical shifts. The protons on the dibrominated pyridine ring would be expected to appear as distinct signals in the aromatic region of the spectrum, with their coupling patterns providing information about their relative positions. The methyl group protons would appear as a singlet, typically in the upfield region of the spectrum.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon of the ester group would be observed at a significantly downfield chemical shift. The carbon atoms of the pyridine ring would also have characteristic shifts, influenced by the electronegative bromine and nitrogen atoms. The methyl carbon of the ester group would appear at a high-field position.

| ¹H NMR Data for a Related Compound (Methyl 6-bromopicolinate) in CDCl₃ |

| Chemical Shift (ppm) |

| 3.9 (s, 3H) |

| 7.7-7.9 (m, 3H) |

Note: This data is for a related compound and serves as an illustrative example. Specific shifts for this compound may vary.

Infrared (IR) and Raman Spectroscopy of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present.

IR Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1700-1750 cm⁻¹. The C-O stretching of the ester will also be present. Aromatic C-H and C=C stretching vibrations from the pyridine ring would be observed in their characteristic regions. The C-Br stretching vibrations would appear at lower frequencies.

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations of the pyridine ring and the C-Br bonds, which may be weak in the IR spectrum.

| Expected IR Absorption Bands for this compound |

| Functional Group |

| C=O (ester) |

| C-O (ester) |

| Aromatic C=C |

| Aromatic C-H |

| C-Br |

Mass Spectrometry (MS) of this compound

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is crucial for determining the molecular weight and confirming the elemental composition of this compound.

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak and any bromine-containing fragments, with M⁺, M⁺+2, and M⁺+4 peaks in a predictable ratio. Common fragmentation patterns may include the loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group (-COOCH₃).

| Expected Mass Spectral Data for this compound |

| Ion |

| [M]⁺ |

| [M-OCH₃]⁺ |

| [M-COOCH₃]⁺ |

UV-Vis Spectroscopy of this compound and its Derivatives

UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound and its derivatives is characterized by absorption bands in the ultraviolet and visible regions, arising from π→π* and n→π* transitions within the aromatic pyridine ring and the carbonyl group of the ester. The position and intensity of these bands can be influenced by the solvent and the nature of any substituents on the pyridine ring. Studies on related picolinate (B1231196) complexes have utilized UV-Vis spectroscopy to monitor interactions and reactions. nih.gov

Chromatographic Techniques for Purity Assessment and Separation of this compound

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures or impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of reactions and to get a preliminary assessment of purity. The retention factor (Rf) value of the compound depends on the mobile and stationary phases used.

Column Chromatography: For purification on a larger scale, column chromatography is employed. By selecting an appropriate solvent system (eluent) and stationary phase (e.g., silica (B1680970) gel), this compound can be effectively separated from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and sensitivity for purity determination and quantitative analysis. A suitable column and mobile phase can be developed to achieve baseline separation of this compound from any closely related impurities.

Gas Chromatography (GC) of this compound

Gas Chromatography is a cornerstone technique for the analysis of volatile and thermally stable compounds. In the context of this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), provides invaluable information regarding its purity, identity, and the presence of any related impurities. The inherent volatility of the methyl ester group and the thermal stability of the dibrominated pyridine ring make this compound amenable to GC analysis.

The separation in GC is achieved based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. For halogenated aromatic compounds like this compound, non-polar or mid-polar stationary phases are often employed.

Research Findings:

While specific GC methods for this compound are not extensively detailed in publicly available literature, established methods for related halogenated and pyridine-based compounds provide a strong foundation for its analysis. google.comnih.govnih.gov The analysis of fatty acid picolinyl esters by GC-MS demonstrates the suitability of this technique for compounds containing the picolinyl moiety. nih.gov Furthermore, methods for analyzing halogenated flame retardants and by-products of water treatment offer insights into suitable column choices and detector settings. nih.govnih.gov

A hypothetical GC-MS method for this compound could involve a capillary column such as a DB-5ms or HP-5ms, which have a (5%-phenyl)-methylpolysiloxane stationary phase. The oven temperature would be programmed to ramp from a lower initial temperature to a higher final temperature to ensure the elution of both the parent compound and any potential impurities with varying boiling points. The mass spectrometer would then detect the eluted compounds, providing both mass-to-charge ratio information for identification and signal intensity for quantification. The retention time of a compound is a critical parameter in GC, and for a given set of conditions, it is highly reproducible. concawe.eu

Below is a hypothetical data table illustrating the expected retention times and mass spectral data for this compound and a potential impurity, Methyl 6-bromopicolinate, under typical GC-MS conditions.

| Compound Name | Hypothetical Retention Time (min) | Key Mass-to-Charge Ratios (m/z) |

| Methyl 6-bromopicolinate | 12.5 | 215, 217, 184, 186, 156, 128 |

| This compound | 15.2 | 293, 295, 297, 262, 264, 266 |

| 3,6-Dibromopicolinic acid | 18.1 (as methyl ester derivative) | 293, 295, 297, 278, 280, 282 |

High-Performance Liquid Chromatography (HPLC) of this compound

High-Performance Liquid Chromatography is a versatile and powerful separation technique that is particularly well-suited for compounds that are non-volatile or thermally labile. For this compound, HPLC offers a robust method for purity determination and quantification.

In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential interactions of the analytes with the stationary and mobile phases. Reversed-phase HPLC (RP-HPLC) is the most common mode, where a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). phenomenex.com

Research Findings:

Specific HPLC methods for this compound are not readily found in the literature. However, methods for the analysis of related compounds such as pyridine, bromopyridine, picolinic acid, and other pyridine derivatives provide a strong basis for developing a suitable HPLC method. helixchrom.comsielc.comhelixchrom.comhelixchrom.comnih.gov For instance, the separation of pyridine, bromopyridine, and bipyridine has been successfully achieved using mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms. helixchrom.comhelixchrom.com This approach can be particularly useful for separating compounds with varying polarity and basicity.

For the analysis of this compound, a reversed-phase C18 column would be a suitable starting point. nih.gov The mobile phase would likely consist of a gradient mixture of water (often with a pH modifier like formic acid or a buffer) and acetonitrile. phenomenex.comsielc.com The gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient elution of compounds with a range of polarities. Detection is typically achieved using a UV detector, as the pyridine ring and its substituents absorb UV light.

A hypothetical HPLC method for the analysis of this compound and its potential synthetic precursors or degradation products is outlined in the table below. The retention times are estimated based on the expected polarity of the compounds, with more polar compounds eluting earlier in a reversed-phase system.

| Compound Name | Hypothetical Retention Time (min) | Mobile Phase Composition (Gradient) |

| Picolinic Acid | 3.2 | 5-95% Acetonitrile in Water (with 0.1% Formic Acid) over 20 min |

| 3,6-Dibromopicolinic Acid | 8.5 | 5-95% Acetonitrile in Water (with 0.1% Formic Acid) over 20 min |

| Methyl 6-bromopicolinate | 11.8 | 5-95% Acetonitrile in Water (with 0.1% Formic Acid) over 20 min |

| This compound | 14.7 | 5-95% Acetonitrile in Water (with 0.1% Formic Acid) over 20 min |

Computational and Theoretical Studies of Methyl 3,6 Dibromopicolinate

Quantum Chemical Calculations on Methyl 3,6-dibromopicolinate

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules like this compound. Methods such as Density Functional Theory (DFT) are instrumental in elucidating electronic structure, molecular orbitals, and predicting the pathways of chemical transformations.

Electronic Structure and Molecular Orbitals of this compound

The electronic structure of a molecule dictates its reactivity and physical properties. For this compound, the pyridine (B92270) ring, substituted with two bromine atoms and a methyl ester group, exhibits a complex electronic landscape. The bromine atoms, being highly electronegative, withdraw electron density from the pyridine ring, influencing its aromaticity and the reactivity of the C-Br bonds.

A key aspect of understanding electronic structure is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons. For analogous pyridine derivatives, DFT calculations have been employed to determine these properties. For instance, studies on pyridine oximes have shown that the energy gap between HOMO and LUMO is a crucial predictor of a molecule's interaction with a metal surface. mdpi.com In the case of this compound, the HOMO is expected to be localized primarily on the pyridine ring and the bromine atoms, while the LUMO would likely be distributed over the pyridine ring and the carbonyl group of the ester.

The molecular electrostatic potential (MEP) is another critical descriptor derived from quantum chemical calculations. It maps the electrostatic potential onto the electron density surface, revealing regions susceptible to electrophilic and nucleophilic attack. For imidazo[1,2-a]pyridine (B132010) derivatives, MEP analysis has been used to identify potential sites for chemical reactions. researchgate.net For this compound, the regions around the nitrogen atom and the carbonyl oxygen would be expected to show negative potential (nucleophilic sites), while the areas around the hydrogen atoms and the carbon atoms attached to the electronegative atoms would exhibit positive potential (electrophilic sites).

| Computational Parameter | Predicted Value/Characteristic for an Analogous Pyridine Derivative | Significance for this compound |

| HOMO-LUMO Energy Gap (ΔE) | ~1.7 - 3.4 eV (for pyridine oximes) mdpi.com | A smaller energy gap suggests higher reactivity and polarizability. |

| Dipole Moment | Varies with substitution pattern | Influences solubility and intermolecular interactions. |

| Mulliken Atomic Charges | Negative charges on N and O; Positive charges on C and H researchgate.net | Indicates sites for electrophilic and nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | Red (negative) regions near N, O; Blue (positive) regions near H researchgate.net | Visually represents the charge distribution and reactive sites. |

Reaction Mechanism Predictions for this compound Transformations

The two bromine atoms on the pyridine ring of this compound are prime sites for cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds. libretexts.orgmt.comorganic-chemistry.orgnih.gov Theoretical studies can elucidate the intricate mechanism of such transformations, providing valuable information on reaction barriers and the stability of intermediates.

The catalytic cycle of a Suzuki coupling reaction generally involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov DFT calculations on similar brominated pyridine systems can model the energy profile of this cycle. The oxidative addition of the palladium(0) catalyst to the C-Br bond is often the rate-determining step. The reactivity of the two C-Br bonds in this compound may differ due to their electronic and steric environments, a factor that can be investigated computationally.

For example, a computational study on the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) revealed insights into the reaction pathway and the electronic properties of the resulting pyridine derivatives. nih.gov Such studies can predict the optimal reaction conditions, including the choice of catalyst, base, and solvent, for achieving selective functionalization of this compound.

| Reaction Step | Key Intermediates/Transition States in Suzuki Coupling | Predicted Energetics (Illustrative) |

| Oxidative Addition | Pd(0) complex, Aryl-Pd(II)-Br intermediate | Rate-determining step with a significant energy barrier. |

| Transmetalation | Aryl-Pd(II)-R intermediate (from boronic acid) | Involves the transfer of the organic group from boron to palladium. |

| Reductive Elimination | Biaryl product, Pd(0) catalyst regenerated | Exergonic step leading to the final product. |

Molecular Docking and Dynamics Simulations Involving this compound Derivatives

While direct studies on this compound are scarce, the broader class of pyridine derivatives has been extensively studied for their potential as therapeutic agents. Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction of small molecules with biological macromolecules, such as proteins and DNA.

Derivatives of this compound, obtained by replacing the bromine atoms with various functional groups, could be designed as inhibitors for specific enzymes. Molecular docking would be the first step in assessing their potential. This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The binding affinity is typically estimated using a scoring function, which provides a measure of the strength of the interaction.

For instance, molecular docking studies on pyridine-carboxamide derivatives have identified potential inhibitors for urease and for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, highlighting key binding interactions such as hydrogen bonds and π-π stacking. mdpi.comwisdomlib.org Similarly, docking studies of pyridine-based compounds against DNA gyrase have revealed important interactions with key amino acid residues in the active site. researchgate.net

Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. These simulations provide insights into the stability of the binding pose, the flexibility of the ligand and the protein, and the nature of the intermolecular interactions. MD simulations of pyridine-based thiadiazole derivatives targeting the COX-2 enzyme have been used to confirm the stability of the ligand-protein complex and to analyze the dynamic interactions.

| Target Protein (Example) | Type of Interaction Observed with Pyridine Derivatives | Key Amino Acid Residues Involved (Illustrative) | Predicted Binding Energy (kcal/mol) |

| Urease | Hydrogen bonding, π-π interactions, van der Waals forces mdpi.com | Not specified | Not specified |

| Dopamine D2 Receptor | Not specified | Not specified | Lower than reference drug wisdomlib.org |

| DNA Gyrase B | Hydrogen bonding with key residues researchgate.net | GLU50, ASN46, GLY77, ASP136 researchgate.net | -6.3 to -7.3 researchgate.net |

| c-Met Kinase | Not specified | Not specified | Not specified |

Future Perspectives and Emerging Research Areas for Methyl 3,6 Dibromopicolinate

Integration of Methyl 3,6-dibromopicolinate in Automated Synthesis Platforms

The precise structural attributes of this compound make it an ideal candidate for integration into automated synthesis platforms, including high-throughput and continuous flow systems. mdpi.comyoutube.com The presence of two distinct halogen atoms allows for selective and sequential reactions, a key feature for the automated construction of complex molecular libraries.

Flow chemistry, in particular, offers numerous advantages for the manipulation of reactive intermediates like those derived from this compound. mdpi.comnih.govnih.gov The enhanced control over reaction parameters such as temperature, pressure, and reaction time in microreactors can lead to higher yields, improved selectivity, and safer handling of exothermic reactions. youtube.com For instance, lithiation or Grignard formation at one of the bromine positions, followed by reaction with an electrophile, could be performed in a continuous flow setup, minimizing the formation of side products and allowing for the in-situ generation and use of unstable organometallic intermediates. youtube.com

The integration of this compound into such automated systems could accelerate the discovery of new bioactive molecules and functional materials by enabling the rapid synthesis and screening of a large number of derivatives.

Table 1: Potential Automated Reactions with this compound

| Reaction Type | Reagents/Conditions (Hypothetical) | Potential Product Class |

| Sequential Cross-Coupling | 1. Pd catalyst, Organoboron reagent 2. Different Pd catalyst, Organotin reagent | Asymmetrically substituted picolinates |

| Lithiation-Alkylation | 1. n-BuLi, THF, -78°C 2. Alkyl halide | Mono-alkylated bromopicolinates |

| Amination | 1. Amine, Pd or Cu catalyst | Aminobromopicolinates |

| Flow-based Halogen Exchange | Halide source, phase-transfer catalyst | Mixed halopicolinates |

Exploration of Novel Catalytic Systems for this compound Transformations

The two bromine atoms on the pyridine (B92270) ring of this compound serve as handles for a variety of transition metal-catalyzed cross-coupling reactions. Future research will likely focus on the development and application of novel catalytic systems to enhance the efficiency and scope of these transformations.

Palladium-catalyzed reactions, such as Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig aminations, are expected to be primary methods for the functionalization of this scaffold. researchgate.netyoutube.comthieme-connect.de The differential reactivity of the bromine atoms at the 3- and 6-positions could be exploited for regioselective cross-coupling, potentially controlled by the choice of catalyst, ligands, and reaction conditions. For example, a sterically hindered palladium catalyst might preferentially react at the less hindered 6-position.

Furthermore, the exploration of catalysts based on more abundant and less expensive metals like nickel, copper, and iron is a growing trend in organic synthesis. rsc.orgnih.gov Developing iron-catalyzed cross-coupling reactions for this compound would align with the principles of green chemistry by reducing reliance on precious metals. rsc.org Photoredox catalysis is another emerging area that could enable novel transformations of this compound, such as C-H functionalization or the introduction of complex fragments under mild conditions. nih.govacs.org

Table 2: Potential Catalytic Transformations of this compound

| Coupling Reaction | Catalyst System (Hypothetical) | Potential Reactant | Product |

| Suzuki-Miyaura | Pd(PPh₃)₄, base | Arylboronic acid | Aryl-substituted picolinate (B1231196) |

| Buchwald-Hartwig | Pd₂(dba)₃, ligand, base | Amine | Amino-substituted picolinate |

| Sonogashira | Pd/Cu, base | Terminal alkyne | Alkynyl-substituted picolinate |

| Nickel-catalyzed | NiCl₂(dppp) | Grignard reagent | Alkyl- or aryl-substituted picolinate |

Advancements in Sustainable Synthesis of this compound

The development of sustainable and environmentally friendly methods for the synthesis of functionalized heterocycles is a key focus of modern chemistry. rsc.orgresearchgate.netnih.gov Future research on this compound will likely involve the exploration of greener synthetic routes, moving away from harsh reagents and hazardous solvents.

One promising approach is the use of multicomponent reactions, which can construct the picolinate core in a single step from simple precursors, thereby increasing atom economy and reducing waste. nih.govnih.govrsc.org The use of green solvents, such as water or bio-based solvents, and alternative energy sources like microwave irradiation or ultrasound could further enhance the sustainability of the synthesis. researchgate.netnih.gov

Catalytic methods for the direct C-H halogenation of picolinate precursors could also provide a more efficient and sustainable alternative to traditional multi-step syntheses. Additionally, the development of recyclable catalysts for both the synthesis and subsequent transformations of this compound would contribute significantly to the greening of its life cycle. researchgate.net

Potential for this compound in Materials Science and Polymer Chemistry

The rigid, aromatic structure of the picolinate core, combined with the potential for diverse functionalization at the bromine positions, makes this compound an attractive building block for the synthesis of novel materials and polymers. numberanalytics.com

In materials science, the introduction of picolinate units into larger molecular frameworks can lead to materials with interesting photophysical or electronic properties. For example, polymers or dendrimers incorporating this moiety could be investigated for applications in organic light-emitting diodes (OLEDs), sensors, or as ligands for the preparation of novel metal-organic frameworks (MOFs). researchgate.net The nitrogen atom in the pyridine ring can act as a coordination site for metal ions, opening up possibilities for the creation of functional coordination polymers. nih.govacs.org

In polymer chemistry, this compound can be used as a monomer in polycondensation reactions. For instance, after conversion of the methyl ester to a carboxylic acid and a diol, it could be polymerized with a suitable comonomer to form novel polyesters. The bromine atoms could be retained in the polymer backbone for subsequent modification, allowing for the tuning of polymer properties, or they could be used as cross-linking sites. The resulting polymers could exhibit enhanced thermal stability, flame retardancy, or unique solubility characteristics due to the presence of the heterocyclic picolinate unit. numberanalytics.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.